Product packaging for Benzyltributylammonium chloride(Cat. No.:CAS No. 23616-79-7)

Benzyltributylammonium chloride

Cat. No.: B145989
CAS No.: 23616-79-7
M. Wt: 311.9 g/mol
InChI Key: VJGNLOIQCWLBJR-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Salts Research

Quaternary ammonium salts (QAS), or "quats," are a broad class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. wikipedia.org This structure makes them cationic surfactants. wikipedia.org The field of QAS research is extensive, with applications ranging from biocides and disinfectants to antistatic agents and fabric softeners. wikipedia.orgnih.gov A significant area of QAS research is their use as phase-transfer catalysts (PTC). chemicalbull.comalfachemic.com PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs, thereby accelerating the reaction rate. chemicalbull.com This is particularly useful for reactions between a water-soluble reactant and an organic-soluble reactant. chemicalbook.com

Benzyltributylammonium chloride fits within this context as a prominent phase-transfer catalyst. phasetransfercatalysis.comsigmaaldrich.com Its structure is amphiphilic, meaning it has both hydrophilic (the charged ammonium head) and hydrophobic (the organic butyl and benzyl (B1604629) tails) properties, allowing it to interact at the interface of immiscible liquids like oil and water. chemicalbull.com The presence of the three long butyl chains and the benzyl group provides significant lipophilicity, enabling it to effectively transport anions from an aqueous phase into an organic phase. phasetransfercatalysis.com Compared to other common QAS like tetrabutylammonium (B224687) bromide (TBAB), this compound can be a more cost-effective option because it is synthesized from tributylamine (B1682462) and the less expensive benzyl chloride. phasetransfercatalysis.com However, the benzyl group also introduces a potential for chemical instability and side reactions, such as the unwanted benzylation of nucleophiles, which is a key consideration in its application. phasetransfercatalysis.comphasetransfercatalysis.com

Overview of Foundational Academic Research Areas

The primary area of academic and industrial research for this compound is its application as a phase-transfer catalyst. sigmaaldrich.com It has been shown to be an efficient catalyst for a variety of organic synthesis reactions, particularly nucleophilic substitutions. phasetransfercatalysis.comalfachemic.com Research has demonstrated its effectiveness in reactions such as etherification and the synthesis of esters. phasetransfercatalysis.comtandfonline.com For instance, in the liquid-liquid phase-transfer catalyzed synthesis of benzyl acetate (B1210297) from benzyl chloride and sodium acetate, this compound was identified as the most effective catalyst among those tested. tandfonline.com

Beyond its catalytic role, this compound is investigated in other specialized areas:

Surfactant Chemistry : As a cationic surfactant, it is used in studies of interactions with anionic dyes, which can be analyzed using methods like conductometry. sigmaaldrich.com

Deep Eutectic Solvents (DESs) : Research has utilized this compound as a hydrogen bond acceptor in the synthesis of novel deep eutectic solvents. sigmaaldrich.com DESs are a class of ionic liquids that are being explored as green solvents and electrolytes.

Corrosion Inhibition : While direct research on BTBAC is less common, related quaternary ammonium compounds with benzyl groups, such as Benzyltrimethylammonium (B79724) chloride, have been studied for their ability to inhibit the corrosion of metals like stainless steel in acidic environments. scholarsresearchlibrary.com The mechanism involves the adsorption of the QAS molecules onto the metal surface, forming a protective layer. scholarsresearchlibrary.comresearchgate.net

Historical Development of this compound as a Research Subject

The development of this compound as a research subject is intrinsically linked to the emergence of phase-transfer catalysis (PTC). The concept of PTC was first introduced in the mid-1960s and quickly became a powerful technique in organic synthesis. guidechem.com Early research focused on various quaternary ammonium and phosphonium (B103445) salts to find catalysts that could improve reaction conditions, increase yields, and enable reactions that were otherwise difficult to perform. chemicalbook.comguidechem.com

Initially, simpler QAS like benzyltriethylammonium chloride (TEBA) were widely used. chemicalbook.com As the field matured, researchers began to explore how modifying the structure of the QAS cation could fine-tune its catalytic activity, stability, and cost-effectiveness. The synthesis of this compound from tributylamine and benzyl chloride represented a move towards catalysts that could offer performance comparable to standards like tetrabutylammonium bromide (TBAB) but at a potentially lower cost. phasetransfercatalysis.com This economic driver, coupled with its distinct reactivity profile imparted by the benzyl group, established BTBAC as a compound of interest. phasetransfercatalysis.com Subsequent research has focused on optimizing its use, understanding its limitations (such as the potential for side reactions), and expanding its applications into areas like materials science and green chemistry. sigmaaldrich.comphasetransfercatalysis.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 23616-79-7 sigmaaldrich.comlobachemie.com
Molecular Formula C₁₉H₃₄ClN nih.govunilongindustry.com
Molecular Weight 311.93 g/mol sigmaaldrich.comunilongindustry.com
Appearance White to light-yellow crystalline solid unilongindustry.comlobachemie.com
Melting Point 155-163 °C sigmaaldrich.comunilongindustry.com

Table 2: Research Findings on this compound in Phase-Transfer Catalysis

ReactionCatalystReactantsConditionsYieldSource(s)
Acetate Displacement This compound (5 mol%)Benzyl chloride, 50% aqueous Sodium acetate70°C, 2 hours~80% tandfonline.com
Etherification This compound (10 mol%)o-nitrobenzyl alcohol, N,N-dimethyl chlorouracil, 5% NaOHRoom temperature78% phasetransfercatalysis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N.Cl<br>C19H34ClN B145989 Benzyltributylammonium chloride CAS No. 23616-79-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl(tributyl)azanium;chloride
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InChI

InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
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InChI Key

VJGNLOIQCWLBJR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

54225-72-8 (Parent)
Record name Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1)
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DSSTOX Substance ID

DTXSID00885238
Record name Tri-n-butylbenzylammonium chloride
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Molecular Weight

311.9 g/mol
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Physical Description

White hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name Benzyltributylammonium chloride
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CAS No.

23616-79-7
Record name Benzyltributylammonium chloride
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Record name Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1)
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Record name Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1)
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Record name Tri-n-butylbenzylammonium chloride
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Record name Benzyltributylammonium chloride
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Synthesis and Derivatization Methodologies for Benzyltributylammonium Chloride

Optimized Synthetic Pathways for Benzyltributylammonium Chloride (BTBAC) Production

The primary and most direct method for synthesizing this compound is the quaternization of tributylamine (B1682462) with benzyl (B1604629) chloride. This nucleophilic substitution reaction is typically carried out by combining equimolar amounts of the two reactants.

A common laboratory-scale procedure involves the following steps:

Reagent Mixing : Tributylamine and benzyl chloride are combined in a suitable solvent.

Reaction : The mixture is heated, often under reflux, to facilitate the reaction.

Isolation : The solvent is removed, typically through evaporation under reduced pressure.

Purification : The resulting crude product is purified, often by trituration with a solvent in which the product is insoluble, followed by filtration and drying.

The choice of solvent plays a significant role in the reaction kinetics and yield. Polar aprotic solvents like acetone (B3395972), tetrahydrofuran (B95107) (THF), or ethanol (B145695) are frequently employed to enhance the reaction rate. For instance, a similar synthesis of benzyltriethylammonium chloride using acetone as a solvent and refluxing at 63–64°C for 8 hours resulted in a 68.9% yield. These conditions can be adapted for the synthesis of BTBAC, with necessary adjustments to account for the different steric and electronic properties of tributylamine.

An optimized protocol for the synthesis of BTBAC is detailed below:

Reactants : Benzyl chloride (10 mmol) and tributylamine (10 mmol).

Solvent : Acetone (20 mL).

Reaction Conditions : The mixture is heated at 60–65°C for 8–12 hours with stirring.

Work-up : The acetone is evaporated, and the residue is triturated with diethyl ether (40 mL) to precipitate the solid product.

Purification : The solid is filtered, washed with cold diethyl ether, and dried under a vacuum to yield a white crystalline powder.

Table 1: Optimized Synthetic Protocol for this compound

StepProcedureParameters
1. Reagent MixingCombine equimolar quantities of benzyl chloride and tributylamine in acetone.10 mmol each in 20 mL acetone
2. RefluxHeat the mixture under stirring.60–65°C for 8–12 hours
3. IsolationEvaporate the solvent and triturate the residue with diethyl ether.40 mL diethyl ether
4. PurificationFilter the solid, wash with cold ether, and dry under vacuum.3 x 10 mL cold ether washes

Studies on the Preparation of BTBAC Derivatives and Analogues

The synthesis of derivatives and analogues of BTBAC often follows similar quaternization principles, where the core structure is modified by using different tertiary amines or benzyl halides. For example, the synthesis of benzyltriethylammonium chloride (TEBA) is achieved by reacting triethylamine (B128534) with benzyl chloride. chemicalbook.com In one described method, triethylamine is dissolved in polydimethylsiloxane, and benzyl chloride is added dropwise. The reaction mixture is then heated to 80°C for 5 hours. After cooling and filtration, the product is obtained with a purity of 99.4-99.5% and a yield of approximately 76.3%. chemicalbook.com Solvents such as ethanol, dimethylformamide, or dichloroethane can also be used, yielding similar results. chemicalbook.com

Another analogue, benzyltrimethylammonium (B79724) chloride, is synthesized by reacting benzyl chloride with trimethylamine (B31210). chemicalbook.com A general procedure involves adding a solution of benzyl chloride or bromide to a flask and introducing trimethylamine gas. orgsyn.org The reaction is exothermic and requires cooling to maintain a temperature below 50°C. After the addition is complete, the solution is kept at 50°C for an hour. orgsyn.org

The preparation of various benzyl chloride derivatives can also be achieved through different synthetic routes. One patented method describes the reaction of a compound with an HCl solution or gas in either an aqueous or organic phase. google.com For instance, reacting a specific compound (15.2g, 0.1mol) with HCl gas (15g, ~0.4mol) in hexanaphthene at 25-30°C for 2 hours resulted in an 88% yield of the corresponding benzyl chloride derivative. google.com

Green Chemistry Approaches in BTBAC Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium (B1175870) salts to reduce environmental impact and improve efficiency. Key areas of focus include the use of greener solvents, solvent-free conditions, and energy-efficient reaction methods.

One significant green approach is the use of a single, recyclable solvent. For the synthesis of benzyltriethylammonium chloride, a method utilizing only acetone as the solvent has been developed. google.com This process involves a quaternized addition reaction between triethylamine and benzyl chloride in acetone. The use of a single solvent simplifies the process, lowers the reaction temperature, saves energy, and allows for the solvent to be recycled. google.com This method is reported to produce a high yield of the product with fewer impurities and a significant reduction in waste. google.com

Microwave-assisted synthesis is another prominent green chemistry technique that can accelerate organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com While specific studies on the microwave-assisted synthesis of BTBAC are not prevalent in the provided results, this energy-efficient method is a promising avenue for greener production of quaternary ammonium salts. mdpi.com

Solvent-free synthesis, or mechanochemical grinding, represents another frontier in green chemistry. mdpi.com These methods eliminate the need for solvents entirely, reducing waste and potential environmental contamination. Research into the application of these techniques for the synthesis of BTBAC and its analogues could offer substantial environmental and economic benefits.

Investigation of By-product Formation and Purity Enhancement during BTBAC Synthesis

The primary reaction for BTBAC synthesis is generally clean; however, the presence of unreacted starting materials, benzyl chloride and tributylamine, can be a source of impurity. The purity of the final product is crucial for its application, especially in phase-transfer catalysis where impurities can interfere with the reaction.

Purification techniques are therefore essential. As mentioned in the optimized synthesis, trituration with a solvent like diethyl ether is effective in precipitating the desired quaternary ammonium salt while leaving unreacted, more nonpolar starting materials dissolved. Washing the filtered solid with a cold solvent further removes residual impurities.

In the synthesis of related compounds like benzyltriethylammonium chloride, the choice of solvent mixture has been shown to impact both yield and product quality. A specific volume ratio of toluene, acetone, and dimethylformamide (1:0.5:0.05) was found to be optimal, as other ratios resulted in lower yields or poorer quality. google.com This suggests that careful control of the reaction medium can minimize by-product formation and simplify purification.

The degradation of quaternary ammonium compounds can also be a source of impurities. For instance, benzalkonium chloride can degrade through debenzylation, dealkylation, and demethylation, forming benzyl chloride, alkyl dimethyl amine, and other smaller molecules. wikipedia.org While BTBAC is more stable, similar degradation pathways could potentially occur under harsh reaction or storage conditions, highlighting the need for controlled synthesis and proper handling.

To ensure high purity, analytical techniques such as chromatography can be employed to detect and quantify residual starting materials and potential by-products. The melting point of the final product is also a good indicator of its purity. For BTBAC, the reported melting point is in the range of 155-163 °C. sigmaaldrich.com

Advanced Catalytic Applications of Benzyltributylammonium Chloride

Phase Transfer Catalysis (PTC) by Benzyltributylammonium Chloride

Phase-transfer catalysis is a powerful technique in organic synthesis that overcomes the insolubility of reactants in different phases. BTBAC, as a PTC, forms an ion pair with an anionic reactant from the aqueous phase. The lipophilic nature of the tributyl and benzyl (B1604629) groups on the nitrogen atom allows this ion pair to be soluble in the organic phase, where it can then react with the organic substrate.

Nucleophilic Substitution Reactions under BTBAC Catalysis

BTBAC is an effective catalyst for various nucleophilic substitution reactions. It facilitates the transfer of nucleophiles from an aqueous or solid phase into an organic phase to react with an electrophilic substrate. A notable application is in etherification reactions. For instance, the reaction of a phenol (B47542) with an alkyl halide to form an ether can be efficiently catalyzed by BTBAC in a biphasic system.

However, a key consideration when using benzyl-containing quaternary ammonium (B1175870) salts like BTBAC in nucleopolistic substitution is the potential for the catalyst itself to act as an alkylating agent. The benzyl group on the catalyst can sometimes be transferred to the nucleophile, leading to the formation of benzylated byproducts. This side reaction is more likely to occur at elevated temperatures.

Table 1: BTBAC-Catalyzed Nucleophilic Substitution

Reactant 1 Reactant 2 Product Catalyst Conditions Yield Reference
o-Nitrobenzyl alcohol N,N-dimethyl chlorouracil o-Nitrobenzyl N,N-dimethyluracil ether This compound 5% NaOH(aq), CH₂Cl₂, Room Temp 78% sigmaaldrich.com

Alkylation Reactions Catalyzed by BTBAC

Alkylation reactions, including O-alkylation and N-alkylation, are significantly enhanced by the use of BTBAC as a phase-transfer catalyst. The catalyst transports the anionic nucleophile (e.g., a phenoxide or an amine anion) into the organic phase to react with an alkylating agent.

Selective O-alkylation of phenols with alkyl halides can be achieved in high yields under PTC conditions with BTBAC. researchgate.net Similarly, N-alkylation of amines and heterocyclic compounds, which can be challenging due to competing side reactions, can be effectively performed using BTBAC. nih.gov

Table 2: BTBAC-Catalyzed Alkylation Reactions

Reaction Type Reactant 1 Reactant 2 Product Catalyst Conditions Yield Reference
O-Alkylation m-Cresol Benzyl chloride 3-Benzyloxytoluene This compound L-L-L PTC, 50°C 100% researchgate.net
N-Alkylation Aniline Benzyl alcohol N-Benzylaniline Nitrile-Substituted NHC–Ir(III) Complex* Toluene, 110°C 97% nih.gov

*While this example uses a different primary catalyst, BTBAC is a common PTC for such transformations.

Carbene Reactions and C-Alkylation Facilitated by BTBAC

BTBAC plays a crucial role in the generation and subsequent reactions of carbenes, particularly dichlorocarbene (B158193) (:CCl₂). Dichlorocarbene is typically generated in situ by the reaction of chloroform (B151607) with a strong base, such as 50% aqueous sodium hydroxide (B78521). libretexts.orgwikipedia.org BTBAC facilitates the deprotonation of chloroform at the interface of the two phases by transporting hydroxide ions into the organic phase. The resulting trichloromethanide anion then eliminates a chloride ion to form dichlorocarbene.

This highly reactive intermediate can then undergo cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes. libretexts.orgwikipedia.orgresearchgate.net This method provides a convenient and efficient route to these valuable synthetic intermediates.

Table 3: BTBAC-Facilitated Dichlorocarbene Reactions

Alkene Product Catalyst Conditions Yield Reference
Piperylene Isomeric substituted gem-dichlorocyclopropanes Benzyltriethylammonium chloride* CHCl₃, 50% NaOH(aq) High researchgate.net
Styrene 1,1-dichloro-2-phenylcyclopropane Benzyltriethylammonium chloride* CHCl₃, 50% NaOH(aq) - wikipedia.org

*Benzyltriethylammonium chloride (BTEAC) is a close structural analog of BTBAC and is commonly used in these reactions.

Oxidation and Peroxidation Reactions Utilizing BTBAC as PTC

The use of inorganic oxidizing agents like potassium permanganate (B83412) (KMnO₄) in organic synthesis is often hampered by their insolubility in organic solvents. BTBAC can effectively overcome this limitation by transferring the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase. This "purple benzene" solution can then oxidize a wide range of organic substrates under mild conditions.

This methodology has been successfully applied to the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with high yields. researchgate.netbits-pilani.ac.in It is also used for the oxidation of alkenes to diols. libretexts.org

Table 4: BTBAC-Catalyzed Oxidation Reactions with Potassium Permanganate

Substrate Product Catalyst Conditions Yield Reference
Benzyl alcohol Benzaldehyde Ionic Liquid* [bmim][Br]/CH₃CN 95% researchgate.netbits-pilani.ac.in
Cyclohexanol Cyclohexanone Ionic Liquid* [bmim][Br]/CH₃CN 92% researchgate.netbits-pilani.ac.in
Alkylbenzene Benzoic acid Cetyltrimethylammonium bromide* Hydrocarbon/Water, 70-80°C 93% libretexts.org

*While these examples use other phase-transfer agents, BTBAC is effective in similar transformations.

Reduction Reactions with BTBAC Involvement

BTBAC has been ingeniously incorporated into reducing agents. A notable example is the preparation of polymer-supported benzyltributylammonium borohydride. This reagent is synthesized by treating a polymer-bound this compound with sodium borohydride.

This solid-phase reagent is effective for the reduction of aldehydes and ketones to their corresponding alcohols under mild conditions. masterorganicchemistry.compressbooks.pubresearchgate.net The use of a polymer-supported catalyst simplifies the work-up procedure, as the spent reagent can be easily removed by filtration.

Table 5: Reductions with Polymer-Supported Benzyltributylammonium Borohydride

Substrate Product Reagent Conditions Yield Reference
Benzaldehyde Benzyl alcohol Polymer-supported BTBA-BH₄ CH₂Cl₂, Room Temp High researchgate.net
Acetophenone 1-Phenylethanol Polymer-supported BTBA-BH₄ CH₂Cl₂, Room Temp High researchgate.net
Cyclohexanone Cyclohexanol Polymer-supported BTBA-BH₄ CH₂Cl₂, Room Temp High researchgate.net

Polymerization Processes Enhanced by BTBAC as a Catalyst

BTBAC and its analogs are utilized as phase-transfer catalysts in various polymerization reactions, particularly in polycondensation processes under biphasic conditions. chemicalbook.comsigmaaldrich.com A significant industrial application is in the manufacture of epoxy resins, where catalysts like benzyltrimethylammonium (B79724) chloride (a close analog of BTBAC) are used in the synthesis of aryl glycidyl (B131873) ethers. phasetransfercatalysis.com

These catalysts facilitate the reaction between a bisphenol and an epihalohydrin, a key step in the formation of the epoxy polymer backbone. BTBAC is also employed in the ring-opening copolymerization of epoxides with other monomers, such as cyclic anhydrides, to produce polyesters. nih.govrsc.org

Table 6: BTBAC in Polymerization Reactions

Polymerization Type Monomer 1 Monomer 2 Polymer Type Catalyst Reference
Polycondensation Bisphenol A Epichlorohydrin Epoxy Resin Benzyltrimethylammonium chloride* phasetransfercatalysis.com
Ring-Opening Copolymerization Epoxide Cyclic Anhydride (B1165640) Polyester Tetrabutylammonium (B224687) chloride* nih.gov

*Close structural analogs of BTBAC are widely used in these polymerization processes.

Free-Radical Polymerization Kinetics and Catalytic Role of BTBAC

While more commonly associated with other polymerization methods, this compound has been effectively used as a phase-transfer catalyst in free-radical polymerization, particularly in biphasic systems. In this context, a water-soluble initiator is used to generate radicals in the aqueous phase, while the monomer is present in an immiscible organic phase.

The catalytic role of BTBAC is to transport the initiator anions (like peroxomonosulfate or peroxydisulfate) from the aqueous phase into the organic phase where the monomer resides. tandfonline.comtandfonline.com This transfer facilitates the initiation of the polymerization process in the organic medium. The general mechanism involves the formation of a radical (R•) from an initiator (I), which then attacks a monomer molecule (M) to start a polymer chain. This chain propagates through the addition of more monomers and eventually terminates.

The kinetics of such reactions are influenced by the concentrations of the monomer, the initiator, and BTBAC itself. Studies on the free-radical polymerization of methyl acrylate (B77674) in an ethyl acetate (B1210297)/water biphasic system, using initiators like potassium peroxomonosulfate or potassium peroxydisulfate (B1198043) and BTBAC as the PTC, have provided insight into these kinetics. tandfonline.comtandfonline.comresearchgate.net The rate of polymerization (Rp) was found to increase with rising concentrations of the monomer, initiator, and BTBAC. tandfonline.comtandfonline.com Kinetic analysis revealed the reaction order to be 1.0 with respect to the monomer, 0.5 for the initiator, and 0.5 for the catalyst. tandfonline.comtandfonline.comresearchgate.net

Reactant Reaction Order Effect on Polymerization Rate (Rp)
Monomer (e.g., Methyl Acrylate)1.0 or 2.0Increases proportionally
Initiator (e.g., PMS, KPS)0.5Increases with the square root of concentration
BTBAC (Catalyst)0.5Increases with the square root of concentration

This interactive table summarizes the kinetic orders of reactants in the free-radical polymerization of methyl acrylate catalyzed by BTBAC. tandfonline.comtandfonline.comresearchgate.net

Role of BTBAC in Polymerization Curing Acceleration

Beyond polymerization initiation, quaternary ammonium salts like BTBAC and its analogue Benzyltriethylammonium chloride (BTEAC) serve as effective curing accelerators, particularly for epoxy resins. horayindustry.compolymerinnovationblog.com Epoxy resins are thermosetting polymers that form a hardened, cross-linked structure upon reaction with a curing agent (hardener).

In systems cured with anhydrides, the accelerator's role is to facilitate the opening of the anhydride ring, which then reacts with the epoxy groups. polymerinnovationblog.com Quaternary ammonium salts can initiate this process, leading to the formation of secondary hydroxyl groups that continue the reaction cascade. polymerinnovationblog.com The use of these accelerators can significantly reduce the time and temperature required for curing. polymerinnovationblog.com They are typically added in amounts ranging from 1 to 5 percent by weight. polymerinnovationblog.com Similarly, in amine-cured epoxy systems, accelerators are often employed to achieve faster curing times, especially in demanding applications. polymerinnovationblog.com

Condensation Reactions with BTBAC Catalysis

BTBAC and its analogues are effective catalysts for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. A notable example is the Knoevenagel condensation, a key method for forming carbon-carbon bonds. rsc.orgresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters. rsc.orgsemanticscholar.org

In a phase-transfer catalyzed Knoevenagel condensation, an inorganic base (like potassium carbonate) in the aqueous or solid phase deprotonates the active methylene compound. semanticscholar.org BTBAC then transports the resulting carbanion into the organic phase to react with the aromatic aldehyde. This method avoids the use of harsh, carcinogenic solvents like pyridine (B92270), which are traditionally used. rsc.org The synthesis of cinnamic acids and their derivatives is a prominent application of this reaction. rsc.orgsemanticscholar.org

Etherification Reactions Catalyzed by BTBAC

Etherification, the formation of an ether linkage (R-O-R'), is another area where phase-transfer catalysis with quaternary ammonium salts is highly beneficial. These reactions often involve the reaction of an alkyl halide with an alcohol or a phenol under basic conditions (Williamson ether synthesis).

The role of BTBAC is to extract the alkoxide or phenoxide anion, formed by the reaction of the alcohol/phenol with a base in the aqueous phase, into the organic phase containing the alkyl halide. This "naked" anion in the organic phase is highly reactive, leading to a rapid and efficient substitution reaction to form the ether. This technique is particularly useful for synthesizing ethers from reactants with different solubility profiles. biomedres.us Covalent organic frameworks functionalized with quaternary ammonium salts have shown excellent performance as phase-transfer catalysts in etherification reactions. biomedres.us

Esterification Reactions Facilitated by BTBAC

Esterification via phase-transfer catalysis is an efficient method for synthesizing esters, especially from carboxylate salts and alkyl halides. BTBAC has been successfully employed in such solid-liquid PTC systems.

A well-studied example is the synthesis of benzyl butyrate (B1204436) from the reaction of benzyl chloride (in an organic solvent like toluene) and solid sodium butyrate. researchgate.net In the absence of a catalyst, no reaction occurs. researchgate.net When BTBAC is introduced, it facilitates the reaction by forming an ion pair with the butyrate anion (CH₃CH₂CH₂COO⁻) at the solid-liquid interface. This ion pair, [BTBA]⁺[Butyrate]⁻, is soluble in the organic phase, where the butyrate anion can readily react with benzyl chloride to form benzyl butyrate. The catalyst is then regenerated and continues the cycle. The kinetics of similar esterification reactions, such as benzyl chloride with sodium acetate, have been investigated, comparing the efficiency of soluble catalysts like BTBAC with polymer-supported versions. ignited.inresearchgate.net

Application in Specific Organic Synthesis Reactions

The utility of BTBAC extends to numerous specific transformations in organic synthesis, proving its versatility beyond broad reaction classes.

The synthesis of substituted cinnamic acids is a critical process, as these compounds are precursors to pharmaceuticals, fragrances, and polymers. rsc.orgderpharmachemica.com As mentioned in the context of condensation reactions, the Knoevenagel condensation is a primary route to these molecules. rsc.orgsemanticscholar.org

A specific method involves the condensation of various substituted aromatic aldehydes with malonic acid. rsc.orgsemanticscholar.org While traditional methods use pyridine and piperidine, a greener approach utilizes a phase-transfer catalyst. rsc.orgsemanticscholar.org Although many studies report using tetrabutylammonium bromide (TBAB) or the BTBAC analogue, benzyltriethylammonium chloride (BTEAC), the principle remains directly applicable to BTBAC. researchgate.netsemanticscholar.org The reaction proceeds by heating the aromatic aldehyde and malonic acid with a base like potassium carbonate and the phase-transfer catalyst, often in water or without a solvent, to yield the desired substituted cinnamic acid after decarboxylation. semanticscholar.org

Aromatic AldehydeResulting Substituted Cinnamic Acid
BenzaldehydeCinnamic acid
4-Methoxybenzaldehyde4-Methoxycinnamic acid
4-Chlorobenzaldehyde4-Chlorocinnamic acid
4-Nitrobenzaldehyde4-Nitrocinnamic acid
3-Bromobenzaldehyde3-Bromocinnamic acid

This interactive table shows examples of substituted cinnamic acids synthesized from corresponding aromatic aldehydes via Knoevenagel condensation. semanticscholar.org

This compound as a Catalyst in Multiphase Systems

This compound (BTBAC) is a quaternary ammonium salt renowned for its efficacy as a phase-transfer catalyst (PTC). phasetransfercatalysis.com Its molecular structure, featuring a benzyl group and three butyl chains attached to a central nitrogen atom, imparts amphiphilic properties. This means it has an affinity for both aqueous and organic solvents, allowing it to operate effectively in multiphase reaction systems.

In a typical multiphase system, such as an aqueous-organic biphasic reaction, the reactants may be soluble in different, immiscible phases, which severely limits their ability to interact and react. BTBAC overcomes this limitation by facilitating the transfer of an ionic reactant (anion) from the aqueous phase into the organic phase, where the other reactant is located.

The mechanism proceeds as follows:

The positively charged quaternary ammonium cation of BTBAC in the organic phase exchanges its chloride anion for the reactant anion from the aqueous phase at the liquid-liquid interface.

This forms a lipophilic ion pair, [Benzyltributylammonium]⁺[Reactant]⁻, which is soluble in the organic phase.

The reactant anion, now "solubilized" in the organic phase and shielded from strong solvation by water, becomes highly reactive.

After the reactant anion participates in the desired chemical reaction in the organic phase, the BTBAC cation can return to the interface to transport another reactant anion, thus continuing the catalytic cycle.

This process significantly increases reaction rates and yields for transformations such as nucleophilic substitutions and alkylations, which would otherwise proceed very slowly or not at all. phasetransfercatalysis.com The effectiveness of BTBAC as a phase-transfer catalyst is influenced by several factors, including its concentration, the degree of agitation to maximize the interfacial area, and the choice of organic solvent.

Catalytic Systems Involving BTBAC in Conjunction with Other Reagents

This compound is effective in catalytic systems where it facilitates the reaction between reagents existing in different phases. A key example is its use in solid-liquid phase-transfer catalysis, such as the synthesis of esters.

In the synthesis of benzyl butyrate, BTBAC is used to catalyze the reaction between solid sodium butyrate and benzyl chloride, which is typically dissolved in an organic solvent like toluene. researchgate.net In this solid-liquid system, the solid salt has negligible solubility in the organic phase. BTBAC facilitates the reaction by interacting with the sodium butyrate at the solid-liquid interface, bringing the butyrate anion into the organic phase where it can react with benzyl chloride.

A study on the kinetics of this reaction highlighted the effectiveness of BTBAC compared to other phase-transfer catalysts like tetrabutylammonium bromide (TBAB). researchgate.net The research demonstrated that without a phase-transfer catalyst, no conversion to the product occurs. researchgate.net

Below is a data table summarizing the findings for this catalytic system.

Table 1. This compound in Benzyl Butyrate Synthesis researchgate.net
ReactionSubstrate 1 (Organic Phase)Substrate 2 (Solid Phase)CatalystSolventKey Finding
Esterification (SN2)Benzyl chlorideSodium butyrateThis compound (BTBAC)TolueneBTBAC was shown to be an effective phase-transfer catalyst for the reaction. The kinetics were studied and compared with other catalysts like TBAB.

Mechanistic Studies and Reaction Kinetics Involving Benzyltributylammonium Chloride

Elucidation of Phase Transfer Mechanisms Employed by BTBAC

Phase-transfer catalysis operates through mechanisms that transfer a reactive species from one phase to another, thereby overcoming the insolubility barrier between reactants. chemicalbull.combiomedres.us BTBAC, possessing both hydrophilic (the charged ammonium (B1175870) head) and hydrophobic (the benzyl (B1604629) and butyl groups) characteristics, is adept at operating at the interface of two phases. chemicalbull.combiomedres.us The primary mechanisms involved are the extraction mechanism and the interfacial mechanism.

The extraction mechanism is a principal pathway in many BTBAC-mediated reactions, particularly in nucleophilic substitution processes like alkylation and esterification. biomedres.us This mechanism involves a series of steps:

Ion Exchange: In a typical liquid-liquid system (e.g., water and an organic solvent), the BTBAC cation ([C₆H₅CH₂N(C₄H₉)₃]⁺), denoted as Q⁺, initially present in the organic phase or at the interface, exchanges its chloride anion (Cl⁻) for the anion of the nucleophilic reactant (Nu⁻) from the aqueous phase.

Transfer to Organic Phase: This forms a lipophilic ion pair, Q⁺Nu⁻, which has sufficient solubility to be "extracted" from the aqueous phase or the interface into the bulk organic phase. biomedres.us The transfer of the nucleophile into the organic phase effectively increases its concentration where the organic substrate is located. chemicalbull.com

Reaction: Within the organic phase, the "naked" nucleophile, which is poorly solvated and highly reactive, attacks the organic substrate (RX) to form the product (RNu).

Catalyst Regeneration: The newly formed anion, X⁻, pairs with the catalyst's cation (Q⁺) to form Q⁺X⁻. This ion pair then migrates back to the aqueous phase or interface, where Q⁺ can exchange X⁻ for another Nu⁻, thus completing the catalytic cycle. biomedres.us

A new mechanistic model for reactions involving two liquid phases and a homogeneous phase transfer catalyst has been developed based on the extraction mechanism, which considers the equilibrium of the catalyst and active catalysts at the interface. researchgate.net

The interfacial mechanism is another key pathway, often proposed for reactions that involve the generation of highly reactive intermediates like carbanions or carbenes. biomedres.us In this model, the reaction is believed to occur at the interface between the aqueous and organic phases rather than in the bulk organic phase.

The steps are generally understood as follows:

Deprotonation at the Interface: For reactions involving acidic organic compounds (e.g., active methylene (B1212753) compounds), a strong base in the aqueous phase (like concentrated sodium hydroxide) deprotonates the organic substrate at the interface, forming a carbanion.

Ion Pairing: The BTBAC cation (Q⁺) forms an ion pair with this newly generated organic anion at the interface.

Reaction at the Interface: This ion pair, located at the boundary of the two phases, then reacts with the other substrate, which is present in the organic phase. The amphiphilic nature of the BTBAC facilitates the interaction between the aqueous-soluble base and the organic-soluble substrate at this boundary. chemicalbull.combiomedres.us

This mechanism is particularly relevant for C-alkylation of active methylene compounds and certain condensation polymerizations. biomedres.us

Kinetic Modeling of BTBAC-Catalyzed Reactions

The rate of a BTBAC-catalyzed reaction is dependent on several factors, including the concentrations of the reactants, the catalyst, and various physical parameters of the system. Kinetic modeling helps in understanding these relationships and optimizing reaction conditions.

For BTBAC-catalyzed reactions, a kinetic model applying a pseudo-first-order rate law with respect to the catalyst concentration is often sufficient to describe the experimental results under specific conditions where other reactants are in excess. researchgate.net This implies that doubling the concentration of BTBAC would approximately double the reaction rate, assuming other factors are not limiting.

Table 1: Illustrative Example of Determining Reaction Order for BTBAC This table presents hypothetical data to demonstrate a first-order relationship between BTBAC concentration and the initial reaction rate.

ExperimentInitial [BTBAC] (mol/L)Initial [Substrate] (mol/L)Initial Rate (mol/L·s)
10.010.50.002
20.020.50.004
30.040.50.008

This is a conceptual table based on the principles of reaction kinetics.

Several operational parameters can significantly influence the kinetics of BTBAC-catalyzed reactions. Optimizing these parameters is key to achieving high yields and reaction efficiency. nih.govresearchgate.net

Temperature: Generally, increasing the reaction temperature accelerates the reaction rate by increasing the kinetic energy of the molecules. For instance, in the synthesis of certain compounds, elevated temperatures (e.g., 60-100°C) are essential to overcome activation energy barriers. However, excessively high temperatures can lead to catalyst decomposition.

Catalyst Loading: Increasing the amount of BTBAC generally leads to a higher reaction rate, as it increases the number of active catalytic species available to transport the nucleophile. nih.gov This effect is often linear up to a certain point, after which it may plateau due to limitations in interfacial area or the solubility of the catalyst complex.

Solvent: The choice of the organic solvent can impact the solubility of the BTBAC-nucleophile ion pair and the substrate, thereby affecting the reaction rate.

Table 2: Summary of the Influence of Key Reaction Parameters in BTBAC-Catalyzed Systems

ParameterGeneral Effect on Reaction RateRationale
Temperature IncreasesProvides sufficient activation energy for the reaction.
Catalyst Loading IncreasesA higher concentration of catalyst enhances the transfer of reactants between phases. nih.gov
Agitation Speed Increases (up to a limit)Improves mass transfer by increasing the interfacial surface area between the phases. researchgate.net
Solvent Choice VariesAffects the solubility and reactivity of the catalyst-reactant ion pair in the organic phase.

Mechanistic Pathways of Nucleophilic Attack in BTBAC-Mediated Reactions

Once the BTBAC has transported the nucleophile into the organic phase, the subsequent reaction with the electrophilic substrate typically follows established mechanistic pathways. For the reaction between a nucleophile and an alkyl halide, the most common pathway is the bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 mechanism involves a single, concerted step:

Backside Attack: The nucleophile, made highly reactive by the BTBAC, attacks the electrophilic carbon atom of the substrate from the side opposite to the leaving group. researchgate.net

Transition State: This leads to the formation of a five-coordinate transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. researchgate.net

Inversion of Configuration: As the new bond forms, the bond to the leaving group breaks, and the stereochemical configuration at the central carbon is inverted.

A critical consideration in reactions catalyzed by benzyl-containing quaternary ammonium salts like BTBAC is the potential for a side reaction. The catalyst's benzyl group can itself act as an electrophile, leading to the benzylation of the nucleophile. phasetransfercatalysis.com This must be considered when designing a synthetic process, as it can lead to the formation of undesired impurities. phasetransfercatalysis.com

Active Species Formation and Interaction in BTBAC Catalysis

In phase-transfer catalysis (PTC), Benzyltributylammonium chloride (BTBAC) facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. nbinno.com The catalytic activity hinges on the formation of an active species that can shuttle a reactant from one phase to another, thereby overcoming the solubility barrier that would otherwise hinder the reaction. nbinno.comchemicalbull.com

The fundamental mechanism involves the BTBAC cation, benzyltributylammonium ([C₆H₅CH₂N(C₄H₉)₃]⁺), forming an ion pair with a reactant anion from the aqueous or solid phase. youtube.combiomedres.us BTBAC is an amphiphilic compound, meaning its structure contains both a hydrophilic quaternary ammonium "head" and hydrophobic (lipophilic) benzyl and butyl "tails". nbinno.comchemicalbull.com This dual nature causes the catalyst to preferentially position itself at the interface between the two phases. chemicalbull.combiomedres.us

The process of active species formation and interaction can be described in a multi-step cycle:

Anion Exchange at the Interface : The cycle begins at the interface of the two phases. The benzyltributylammonium cation (Q⁺) exchanges its chloride anion (Cl⁻) for a reactant anion (Y⁻) from the aqueous phase. This forms the key active species: a new, lipophilic ion pair, [Q⁺Y⁻]. youtube.combiomedres.us

Transfer to the Organic Phase : This newly formed ion pair is soluble in the organic phase due to the bulky benzyl and tributyl groups on the cation. nbinno.comchemicalbull.com It is this solubility that allows the catalyst to transport the reactant anion (Y⁻) from the aqueous phase into the organic phase, where the organic substrate (RX) is located. youtube.combiomedres.us

Reaction in the Organic Phase : Once in the organic phase, the anion (Y⁻) is weakly solvated and highly reactive, often referred to as a "naked" anion. This high reactivity allows it to efficiently attack the organic substrate (RX) in a nucleophilic substitution reaction, forming the desired product (RY) and a new ion pair containing the leaving group (Q⁺X⁻). youtube.com

Catalyst Regeneration : The ion pair [Q⁺X⁻] then migrates back to the interface or into the aqueous phase. Here, the catalyst cation (Q⁺) releases the leaving group anion (X⁻) and picks up another reactant anion (Y⁻), thus regenerating the active species and enabling the catalytic cycle to continue. youtube.combiomedres.us

A practical application of BTBAC's catalytic mechanism is the one-pot synthesis of 5-(Chloromethyl)furfural (CMF), a valuable bio-renewable chemical, from biomass-derived carbohydrates. chemicalbook.com In a biphasic system of aqueous hydrochloric acid (HCl) and 1,2-dichloroethane (DCE), BTBAC acts as a phase-transfer catalyst. chemicalbook.com Research has demonstrated a significant increase in product yield when BTBAC is present, highlighting the efficacy of the active species in facilitating the reaction. For example, when glucose was used as the substrate, the reaction yielded 64% CMF in the presence of BTBAC, compared to only 47% without the catalyst under identical conditions. chemicalbook.com

The enhanced yield is attributed to the formation of the active benzyltributylammonium-chloride ion pair which facilitates the necessary chemical transformations in the organic phase. chemicalbook.com The data below illustrates the impact of BTBAC on CMF yield from different carbohydrate sources.

Carbohydrate SubstrateCMF Yield with BTBAC (%)CMF Yield without BTBAC (Control, %)Reference
Glucose6447 chemicalbook.com

This demonstrates the crucial role of the active species formed by BTBAC in bridging the phase gap, thereby increasing reaction rates and yields in biphasic systems. chemicalbull.comchemicalbook.com

Role of Benzyltributylammonium Chloride in Deep Eutectic Solvents Des and Ionic Liquids Ils

Benzyltributylammonium Chloride as a Hydrogen Bond Acceptor (HBA) in DES Formation

Deep eutectic solvents are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). acs.org This interaction leads to a significant depression in the freezing point of the mixture compared to the individual components. acs.org BTBAC primarily functions as a hydrogen bond acceptor in the formation of DESs. sigmaaldrich.com The chloride anion (Cl-) in BTBAC is the primary site for hydrogen bonding with the HBD.

The formation of DESs relies on the establishment of strong hydrogen bonds between the HBA and HBD, which disrupts the self-association of the individual components and prevents crystallization. rsc.org The efficiency of DES formation and the resulting properties of the solvent are highly dependent on the nature of both the HBA and the HBD. chemrxiv.org Studies have shown that the chemical structure of the HBA, such as the alkyl chain length in quaternary ammonium (B1175870) salts, can influence the physical properties and polarity of the resulting DES. rsc.org

Design and Synthesis of Novel DES Systems Containing BTBAC

The design of novel DES systems involves the careful selection of an HBA and an HBD to achieve desired physicochemical properties. BTBAC has been successfully used as an HBA to create new DESs by pairing it with various HBDs. sigmaaldrich.com The synthesis of these BTBAC-based DESs is typically straightforward, often involving gentle heating and stirring of the two components until a homogeneous liquid is formed. acs.org

For instance, DESs have been synthesized using benzyltriethylammonium chloride (BTEAC), a structurally similar quaternary ammonium salt, with HBDs like p-toluenesulfonic acid (PTSA), citric acid, and oxalic acid. acs.orgresearchgate.net The choice of HBD significantly impacts the properties of the resulting DES, such as viscosity, conductivity, and pH. acs.orgresearchgate.net Similarly, novel DESs based on benzyltrimethylammonium (B79724) chloride (BTMAC) have been prepared with the same HBDs. researchgate.net The straightforward preparation of these solvents, often without the need for purification steps, makes them attractive for various applications. acs.org

Here is an interactive data table summarizing some DES systems synthesized using benzyl-substituted quaternary ammonium salts as HBAs:

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Reference
Benzyltriethylammonium chloride (BTEAC)p-Toluenesulfonic acid (PTSA)Not Specified acs.orgresearchgate.net
Benzyltriethylammonium chloride (BTEAC)Citric acid (CA)Not Specified acs.orgresearchgate.net
Benzyltriethylammonium chloride (BTEAC)Oxalic acid (OX)Not Specified acs.orgresearchgate.net
Benzyltrimethylammonium chloride (BTMAC)p-Toluenesulfonic acid (PTSA)Not Specified researchgate.net
Benzyltrimethylammonium chloride (BTMAC)Citric acid (CA)Not Specified researchgate.net
Benzyltrimethylammonium chloride (BTMAC)Oxalic acid (OX)Not Specified researchgate.net

Investigation of Intermolecular Interactions within BTBAC-Based DES

The properties and behavior of DESs are governed by the intermolecular interactions between the HBA and HBD. chemrxiv.org In BTBAC-based DESs, the primary interaction is the hydrogen bond between the chloride anion of BTBAC and the hydrogen-donating group of the HBD. researchgate.net Spectroscopic techniques and computational methods are often employed to study these interactions.

Molecular dynamics simulations on similar systems, such as those based on tetrabutylammonium (B224687) chloride, reveal that the interaction between the anion and the HBD is the most dominant. researchgate.net These studies show that the chloride ion interacts with the hydroxyl groups of HBDs like glycerol (B35011) and ethylene (B1197577) glycol. researchgate.net The strength and dynamics of these hydrogen bonds influence macroscopic properties like viscosity and diffusivity. researchgate.net For example, a greater extent of hydrogen bonding can lead to higher viscosity. researchgate.net Solvatochromic probes have also been used to investigate the polarity and solvation phenomena within DESs, revealing that the structure of the HBA plays a crucial role in determining the dipolarity and polarizability of the solvent. rsc.org

Application of BTBAC-Based DES in Chemical Synthesis

The unique properties of DESs, such as their potential for high catalytic activity and their "green" characteristics, have led to their use in various chemical reactions. researchgate.net DESs based on benzyl-substituted quaternary ammonium salts have shown promise as catalysts and reaction media.

For example, DESs formed from BTEAC and various HBDs have been successfully used as catalysts in the esterification of acetic acid with 2-ethyl-hexanol. researchgate.net The acidity of the DES, influenced by the choice of HBD, was found to be a key factor in achieving high reaction rates and conversions. researchgate.net Similarly, DESs based on BTMAC have been employed as catalysts for the esterification of acetic acid and butanol. researchgate.net The reusability of these DES catalysts has also been demonstrated, which is a significant advantage for sustainable chemical processes. researchgate.net The versatility of DESs allows them to be used in a wide range of organic reactions, including the synthesis of bioactive natural products. mdpi.com

Here is an interactive data table summarizing the catalytic applications of DESs based on benzyl-substituted quaternary ammonium salts:

DES SystemReaction TypeKey FindingReference
BTEAC-PTSAEsterificationHigh initial reaction rates and low activation energy. researchgate.net
BTMAC-PTSAEsterificationHighest conversion of acetic acid among tested DESs. researchgate.net

BTBAC in the Context of Ionic Liquid Technology

While BTBAC is a key component in the formation of DESs, it is also considered an ionic liquid (IL). chemscene.com Ionic liquids are salts with melting points below 100 °C, and BTBAC fits this description. biosynth.comsdfine.com The distinction between a pure ionic liquid and a deep eutectic solvent is that ILs consist entirely of ions, whereas DESs are mixtures of an ionic salt (like BTBAC) and a neutral molecule (the HBD). acs.org

The properties of BTBAC as a standalone ionic liquid can be compared to its role within a DES. As an IL, BTBAC's properties are determined by the interactions between the benzyltributylammonium cation and the chloride anion. When it forms a DES, these ionic interactions are modulated by the strong hydrogen bonds formed with the HBD. This modulation of intermolecular forces leads to the unique properties of the resulting DES, which can be tuned by changing the HBD or the molar ratio of the components. rsc.org The study of BTBAC in both contexts provides valuable insights into the broader field of ionic solvent technology. researchgate.net

Interactions and Solution Behavior of Benzyltributylammonium Chloride in Complex Systems

Molecular Interactions in Aqueous Solutions of Benzyltributylammonium Chloride with Organic Solutes

Solute-Solvent and Solute-Solute Interaction Analysis

In aqueous solutions, the interactions can be broadly categorized as solute-solvent and solute-solute interactions. okstate.eduyoutube.com Solute-solvent interactions refer to the forces between BTBAC and water molecules, as well as between the organic solute and water. pearson.com These are primarily ion-dipole interactions between the quaternary ammonium (B1175870) headgroup of BTBAC and water, and hydrogen bonding between water molecules. colby.edu The hydrophobic butyl and benzyl (B1604629) groups of BTBAC interact with water via weaker London dispersion forces. pearson.com

Solute-solute interactions encompass the forces between BTBAC molecules, between organic solute molecules, and between BTBAC and the organic solute. okstate.edu The nature and strength of these interactions depend on the specific organic solute present. For instance, in ternary solutions of lactose (B1674315) and tributylmethylammonium (B1194469) chloride (a structurally similar compound), solute-solvent interactions, specifically hydrophilic-ionic and hydrophilic-hydrophilic interactions, were found to dominate over solute-solute (hydrophobic-hydrophilic) interactions. researchgate.net

Influence of BTBAC on Solvation Phenomena

BTBAC can significantly influence the solvation of organic solutes in aqueous solutions. colby.edu Its amphiphilic nature allows it to act as a hydrotrope, increasing the solubility of poorly water-soluble organic compounds. The hydrophobic regions of BTBAC can create microenvironments that are more favorable for nonpolar organic solutes, effectively shielding them from the aqueous bulk. nih.gov This phenomenon is crucial in applications such as phase transfer catalysis, where BTBAC facilitates the transfer of reactants between immiscible phases.

Thermodynamic Parameters of Solution Behavior

The dissolution and interaction processes in these complex solutions can be characterized by various thermodynamic parameters. nih.govnih.gov The enthalpy of solution (ΔHsoln) provides insight into the energy changes that occur upon dissolution and can be endothermic or exothermic depending on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. colby.edu

Studies on similar quaternary ammonium compounds have shown that the Gibbs free energy of micellization (ΔGmic) is a key parameter for understanding surfactant behavior. nih.gov For instance, the ΔGmic for benzyl(2-acylaminoethyl)dimethylammonium chlorides was found to be more negative (more favorable) than for alkylbenzyldimethylammonium chlorides, a difference attributed to hydrogen bonding between the amide groups. nih.gov Thermodynamic analysis of the adsorption of benzalkonium chlorides onto activated carbon revealed the process to be spontaneous and endothermic. eeer.org

Interactions with Surfactant Systems

This compound, itself a cationic surfactant, can interact with other types of surfactants in solution, leading to the formation of mixed micelles and other complex aggregates. sigmaaldrich.comnih.gov These interactions are of great interest for tuning the properties of surfactant systems for various applications.

Conductometric studies can be employed to investigate the interactions between BTBAC and anionic dyes, which act as anionic surfactants. sigmaaldrich.com The formation of mixed micelles between cationic and anionic surfactants is often synergistic, meaning that the critical micelle concentration (CMC) of the mixture is lower than that of the individual components. nih.gov This is driven by the strong electrostatic attraction between the oppositely charged head groups, which reduces repulsion and facilitates aggregation. nih.gov The aggregation behavior of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) is significantly influenced by the presence of salts, including those with organic cations, which can lead to a decrease in the CMC. nih.govcsun.edu

Adsorption Phenomena of this compound onto Surfaces

The adsorption of BTBAC onto various surfaces is a critical aspect of its functionality in many applications. As a quaternary ammonium compound, its adsorption behavior is influenced by both electrostatic and hydrophobic interactions. researchgate.net

Studies on the adsorption of similar quaternary ammonium cations onto clay minerals like montmorillonite (B579905) show that at low ionic strength, the cations are completely adsorbed. pku.edu.cnpsu.edu The adsorption process transforms the clay surface from hydrophilic to hydrophobic. psu.edu This modification enhances the clay's capacity to adsorb non-polar organic pollutants from water. acs.orgmdpi.comnih.gov The efficiency of this adsorption is influenced by factors such as the initial concentration of the surfactant and the pH of the solution. acs.orgresearchgate.net For example, the adsorption of benzalkonium chlorides on powdered activated carbon was found to be optimal at a neutral pH of 7. eeer.org

The adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC), a related compound, onto cotton fabrics has been shown to be a result of surface interactions rather than bulk absorption. researchgate.net The adsorption increases with increasing surfactant concentration and is influenced by electrostatic forces, dispersion forces, and hydrophobic interactions. researchgate.net

Bio-interactions and Biochemical Assay Applications

This compound and related quaternary ammonium compounds exhibit biological activity and are utilized in various biochemical assays. medchemexpress.com Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes through their surfactant properties, leading to cell lysis.

While specific biochemical assay applications for BTBAC are not extensively detailed in the provided search results, related compounds like benzyltriethylammonium chloride are used as biochemical reagents in life science research. medchemexpress.com Quaternary ammonium compounds can interact with biological membranes, which are primarily composed of phospholipids. nih.gov Studies on the interaction of a cationic surfactant with a model biomembrane (DMPC) showed that the surfactant altered the phase transition temperature of the phospholipid, leading to the formation of a unilamellar phase. nih.gov

The mutagenicity of benzyl chloride, a related compound, has been investigated using the Salmonella/microsome mutagenesis assay (Ames test). nih.gov The results indicated that the mutagenic activity was dependent on the exposure conditions, with greater activity observed in the gaseous phase. nih.gov This highlights the importance of considering the physical state and exposure method when evaluating the biological interactions of volatile compounds.

Enzyme Activity and Interaction Studies

This compound (BTBAC), a quaternary ammonium compound, demonstrates notable interactions with enzymes, primarily stemming from its properties as a cationic surfactant. Its biological activity, particularly its antimicrobial effects, is linked to its ability to disrupt cellular structures, which includes the deactivation of critical enzymes.

The primary mechanism of action involves the disruption of microbial cell membranes. BTBAC interacts with the lipid bilayers of cell membranes, leading to a loss of structural integrity. This disruption causes the leakage of essential intracellular components and can lead to cell lysis. Within this context of cellular disruption, enzymes are particularly vulnerable. As cationic surfactants, compounds like BTBAC can disrupt the delicate intermolecular interactions and tertiary structures that are essential for the biochemical activity of enzymes. This disruption can lead to the deactivation of enzymes that control a wide array of metabolic and respiratory activities within the cell.

Table 1: Summary of this compound's Interaction with Cellular and Enzymatic Systems

Interacting SystemMechanism of InteractionConsequenceReference
Microbial Cell MembranesDisruption of lipid bilayers due to surfactant propertiesLeakage of intracellular components, cell lysis
Cellular EnzymesDeactivation through disruption of tertiary structures and intermolecular interactionsInhibition of metabolic and respiratory activities

Role in Biochemical Reagents

This compound is recognized as a biochemical reagent and is utilized in various research applications, including life science and proteomics research. medchemexpress.comwikipedia.org Its utility in the laboratory is often linked to its properties as a phase-transfer catalyst and a surfactant. medchemexpress.comresearchgate.net These characteristics make it a valuable component in a range of biochemical assays and preparatory techniques.

In the context of biochemical assays, BTBAC can be used to facilitate reactions involving sparingly soluble substances or to enhance the interaction between reactants in different phases. Researchers leverage its surfactant properties in the study of enzyme activities and interactions, which is a critical component of drug development and fundamental biological research. Although not a direct substrate or inhibitor in a classical sense for a specific enzyme being studied, its role can be to create a suitable reaction environment or to aid in the solubilization of other components in the assay mixture.

The compound is also employed in proteomics research, a field dedicated to the large-scale study of proteins. wikipedia.orgnih.gov While its specific applications in proteomics are not detailed, reagents with similar properties are used for various purposes, including the solubilization of protein samples, which is a crucial step for many proteomic analysis techniques like gel electrophoresis and mass spectrometry. jpatholtm.orgresearchgate.net The ability of surfactants to disrupt protein aggregates and unfold proteins can be advantageous in preparing samples for analysis.

Table 2: Applications of this compound as a Biochemical Reagent

Application AreaFunctionRationale for UseReference
Biochemical AssaysSurfactant, Phase-Transfer CatalystFacilitates reactions, aids in studying enzyme interactions medchemexpress.com
Life Science ResearchGeneral Biochemical ReagentUsed as a biological material or organic compound for research medchemexpress.commedchemexpress.com
Proteomics ResearchComponent in research protocolsPotential use in sample preparation and analysis wikipedia.orgnih.gov
Organic SynthesisPhase-Transfer CatalystFacilitates reactions between immiscible phases researchgate.net

Applications of Benzyltributylammonium Chloride in Materials Science and Engineering

Synthesis of Nanoparticles and Other Materials Utilizing BTBAC

The synthesis of nanoparticles is a cornerstone of modern materials science, and phase-transfer catalysts like Benzyltributylammonium chloride are instrumental in these processes. BTBAC's amphiphilic nature, with a structure featuring a benzyl (B1604629) group and three butyl chains attached to a central nitrogen atom, allows it to be soluble in both aqueous and organic phases. This property is crucial for its function as a phase-transfer catalyst, where it facilitates the transfer of ions or molecules from one phase to another, thereby enhancing reaction efficiency.

In the realm of materials synthesis, BTBAC is particularly noted for its application in the green synthesis of nanoparticles. This approach focuses on creating nanoparticles using environmentally benign methods. For instance, BTBAC is utilized in the synthesis of magnetic metal-organic frameworks, which are advanced materials designed for applications such as the adsorption of pharmaceuticals from water. The mechanism involves the quaternary ammonium (B1175870) group interacting with ions in an aqueous phase, forming an ion pair that can then migrate into the organic phase where the reaction proceeds more effectively.

The general process of nanoparticle synthesis can follow two main pathways: the "top-down" method, which breaks down bulk material, and the "bottom-up" method, which assembles nanoparticles from atoms and molecules. nih.gov Biologically-mediated synthesis, a type of "bottom-up" approach, has gained traction for being non-toxic and eco-friendly. nih.gov Bacteria, for example, have been used to mediate the synthesis of silver and silver chloride nanoparticles from a silver nitrate (B79036) precursor, resulting in spherical nanoparticles with sizes ranging from 10 to 50 nm. mdpi.com

Role as a Template Agent in Molecular Sieve Synthesis

Molecular sieves, such as zeolites, are crystalline materials with highly regular pore structures that are used as catalysts and adsorbents. The synthesis of these materials often employs a structure-directing agent or "template" to guide the formation of a specific crystalline framework. Quaternary ammonium salts are frequently used for this purpose. While research on BTBAC is specific, studies on closely related compounds like benzyltriethylammonium chloride (BTEAC) provide significant insight into this role. BTEAC is known to function as a molecular sieve template agent. chemicalbook.com

The template's function is to organize the inorganic precursors (like aluminates and silicates) around itself, leading to the nucleation and growth of a particular zeolite structure. After crystallization, the organic template is typically removed by calcination, leaving behind a porous crystalline structure.

Detailed studies on the influence of benzyltriethylammonium chloride (a compound structurally similar to BTBAC) on the crystallization of Zeolite-Y from a sodium aluminosilicate (B74896) gel at 100°C demonstrate the effectiveness of such templates. The presence of the template significantly accelerates the crystallization process. researchgate.net

In a typical study, pure Zeolite-Y appeared after only 8 hours when benzyltriethylammonium chloride was used as a template. In contrast, without the template, the formation of pure Zeolite-Y required 18 hours. The template not only speeds up the reaction but also enhances the quality of the final product. Zeolite-Y samples obtained after 12 and 24 hours in the presence of the template showed improved crystallinity. Even with prolonged crystallization times, the template demonstrated an ability to selectively nucleate Zeolite-Y, minimizing the formation of impurity phases like zeolite-P. researchgate.net

Table 1: Effect of Template on Zeolite-Y Crystallization Time

Condition Time to Obtain Pure Zeolite-Y Observations
With Benzyltriethylammonium Chloride Template 8 hours Faster nucleation; improved crystallinity over time. researchgate.net

| Without Template | 18 hours | Slower crystallization process. researchgate.net |

Polymer Product Quality and Consistency Improvement

This compound and related compounds contribute to the quality and consistency of polymer products primarily through two roles: as a curing accelerator and as a surfactant. As a curing accelerator for polymer polymerization, particularly for powder coatings and epoxy resins, the closely related benzyltriethylammonium chloride can significantly increase reaction speed and yield. chemicalbook.com This leads to more efficient production and a more consistent, thoroughly cured final product.

As a surfactant, BTBAC itself is effective in improving the solubility and dispersion of components within a formulation. chemimpex.com This is critical in complex mixtures where uniform distribution of active ingredients is necessary for performance. By ensuring better dispersion, BTBAC helps create more stable emulsions and consistent product quality, which is particularly valued in the cosmetic and agrochemical industries. chemimpex.com

Development of Phase Change Cold Storage Materials

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy (latent heat) at a nearly constant temperature during their phase transition (e.g., from solid to liquid). newswire.com This property makes them highly effective for thermal energy storage applications, including cold chain transportation where maintaining a specific temperature range is critical. google.com

PCMs used for cold storage are often composed of eutectic salt mixtures. google.com The formulation typically includes salts like ammonium chloride and sodium sulfate (B86663), which can be tailored to achieve a specific phase transition temperature, such as between 2-8°C for pharmaceutical transport. google.com Quaternary ammonium salts, specifically benzyltriethylammonium chloride, have been identified as components in phase change cold storage materials. chemicalbook.com These salts can influence the freezing point and the formation of hydrates, extending the duration of the phase transition and increasing the thermal energy storage capacity. google.comgoogle.com

Table 2: Common Components in Cold Storage PCM Formulations

Component Role in PCM Source
Sodium Sulfate Main phase change material google.com
Ammonium Chloride Reduces the freezing point of water google.comgoogle.com
Water Solvent and phase change medium google.comgoogle.com
Quaternary Ammonium Salts Temperature control agent, can form complex hydrates chemicalbook.comgoogle.com

| Borax | Component in some formulations | google.com |

Surface Modification Studies with BTBAC

The surfactant properties of BTBAC make it a subject of study for surface modification, where it alters the properties of a material's surface. biosynth.com The adsorption of BTBAC onto a surface can change its charge and its affinity for other substances, transforming it from hydrophilic (water-attracting) to hydrophobic (water-repelling), or vice-versa. psu.edu

Studies characterizing the adsorption properties of BTBAC have utilized Langmuir adsorption isotherms. biosynth.com Research has identified an optimum concentration for BTBAC of 0.05 M at 25°C, at which it exhibits specific surface adsorption kinetics. biosynth.com

Table 3: Surface Modification of Kaolinite Clay with Benzyltriethylammonium Chloride (BTEA-Cl)

BTEA-Cl Concentration (times CEC*) d₀₀₁ Spacing (Å) Surface Area (m²/g)
Natural Kaolinite 7.12 25.34
0.5 x CEC 7.20 - 7.34 5.90 - 13.11
1.0 x CEC 7.20 - 7.34 5.90 - 13.11
1.5 x CEC 7.20 - 7.34 5.90 - 13.11
2.0 x CEC 7.20 - 7.34 5.90 - 13.11

*CEC = Cation Exchange Capacity (Source: Synthesized from data in researchgate.net)

Environmental and Green Chemistry Research with Benzyltributylammonium Chloride

Application in Pollutant Removal from Water

The amphiphilic nature of Benzyltributylammonium chloride allows it to interact with a range of contaminants, positioning it as a candidate for water purification processes. Research indicates its potential as an adsorbent for removing pollutants from water. Its function as a cationic surfactant is also utilized in studying the interactions with and removal of anionic dyes from aqueous solutions. sigmaaldrich.comsigmaaldrich.com This interaction is based on the electrostatic attraction between the positively charged quaternary ammonium (B1175870) head of BTBAC and the negatively charged anionic dye molecules, leading to the formation of an ion-pair complex that can be separated from the water.

Table 1: Potential Adsorption Applications of BTBAC

Contaminant TypeInteraction Mechanism
Anionic DyesIon-pair formation
Organic PollutantsHydrophobic and electrostatic interactions
Inorganic ContaminantsElectrostatic attraction

This table is based on the potential applications derived from the chemical properties of BTBAC.

Potential in Green Chemistry Initiatives

This compound contributes to green chemistry primarily through its roles as a phase-transfer catalyst (PTC) and as a component in the formation of deep eutectic solvents (DESs). sigmaaldrich.com

As a phase-transfer catalyst, BTBAC facilitates reactions between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase). The BTBAC cation pairs with a reactant ion in the aqueous phase, forming an ion-pair that is soluble in the organic phase, thereby transporting the reactant across the phase boundary to react. This catalytic action often allows for milder reaction conditions, reduces the need for harsh or hazardous solvents, can increase reaction rates, and improve product yields, all of which are core principles of green chemistry. biomedres.us

Deep eutectic solvents are a class of solvents that are often considered "green" alternatives to traditional volatile organic solvents due to their low volatility, high thermal stability, and potential biodegradability. mostwiedzy.plresearchgate.netarcjournals.org BTBAC can function as a hydrogen bond acceptor (HBA), which, when mixed with a suitable hydrogen bond donor (HBD), forms a DES. sigmaaldrich.comsigmaaldrich.com These solvents are being explored for various applications, including as media for synthesis and extraction processes. mostwiedzy.plarcjournals.orgresearchgate.net

Table 2: this compound in Green Synthesis

ApplicationRole of BTBACGreen Chemistry Principle
Nucleophilic SubstitutionsPhase-Transfer CatalystAtom Economy, Safer Solvents
Alkylation ReactionsPhase-Transfer CatalystCatalysis, Energy Efficiency
Deep Eutectic SolventsHydrogen Bond AcceptorUse of Safer Solvents and Auxiliaries

This table summarizes the applications of BTBAC in promoting greener chemical processes.

Extraction Processes for Metal Ions from Aqueous Solutions

The ability of this compound to form ion pairs has been exploited in the development of extraction processes for specific metal ions from aqueous solutions, particularly in the context of nuclear waste treatment and analytical chemistry.

Technetium-99 (⁹⁹Tc) is a significant fission product in used nuclear fuel and poses a long-term environmental hazard. ohio.edu Efficient methods for its separation from radioactive waste streams are crucial for waste management. Research has demonstrated that this compound (referred to as BTBA in some studies) is a promising extractant for ⁹⁹Tc. mostwiedzy.pl Studies have shown that BTBA can achieve high distribution ratios for ⁹⁹Tc, indicating efficient transfer from the aqueous phase to the organic phase. mostwiedzy.pl For instance, when using tetrachloroethane as a diluent, a very high distribution ratio was obtained. mostwiedzy.pl The extraction efficiency is influenced by the choice of organic diluent. mostwiedzy.pl

Table 3: Distribution Ratios of ⁹⁹Tc Extracted by BTBAC with Different Diluents

DiluentDistribution Ratio (DTc-99)
Tetrachloroethane23.1
Toluene (2.5) / Acetone (B3395972) (2.5)1.171

Source: Data extracted from a study on the radiation stability of Benzyl (B1604629) Tributyl Ammonium Chloride for Technetium-99 extraction. mostwiedzy.pl

A simple and effective method for the extractive spectrophotometric determination of ruthenium has been developed utilizing this compound. researchgate.net In this method, various species of ruthenium (Ru(II), Ru(III), or Ru(IV)) are oxidized to perruthenate (RuO₄⁻) using potassium periodate (B1199274) at a controlled pH. researchgate.net The resulting perruthenate anion is then extracted from the aqueous solution into chloroform (B151607) by forming an ion pair with this compound. researchgate.net The concentration of the extracted complex in the chloroform phase is then determined by measuring its absorbance at specific wavelengths (342 and 380 nm), allowing for the quantification of ruthenium in the original sample. researchgate.net This method has been successfully applied to determine ruthenium content in organoruthenium compounds. researchgate.net

Biocorrosion Inhibition Studies

Biocorrosion, or microbiologically influenced corrosion (MIC), is a significant issue in various industries, particularly in oil and gas pipelines. Quaternary ammonium compounds (QACs) are widely studied and used as biocides and corrosion inhibitors to mitigate this problem. apchem.commdpi.comresearchgate.net They function by adsorbing onto the metal surface to form a protective film and by disrupting the metabolic processes of corrosion-causing microorganisms, such as sulfate-reducing bacteria (SRB). ohio.eduresearchgate.net

While studies specifically on this compound are limited in this direct context, research on structurally similar compounds provides insight into the potential mechanism and effectiveness. For example, a study on Benzyltriethylammonium chloride (BTC) demonstrated its capability to inhibit the activity of a consortium of sulfate-reducing bacteria, thereby reducing the biocorrosion of carbon steel. researchgate.net The effectiveness of BTC was attributed to its adsorption on the metal surface and its ability to mitigate the SRB species. researchgate.net Similarly, other QACs like Benzyldimethyldodecylammonium chloride (BDMDAC) have shown satisfactory results in inhibiting microbial corrosion by Desulfovibrio desulfuricans. mdpi.com The general principle involves the cationic head of the QAC molecule being attracted to the negatively charged metal surface and cell membranes, while the hydrophobic alkyl chains form a protective barrier. mdpi.com

Table 4: Effectiveness of a Related Quaternary Ammonium Compound against Biocorrosion

CompoundTarget MicrobeApplicationInhibition Mechanism
Benzyltriethylammonium chloride (BTC)Sulfate-Reducing Bacteria (C-SRB)Carbon Steel PipelineAdsorption and mitigation of SRB species

Source: Data from a study on the influence of Benzyltriethylammonium Chloride on biocorrosion. researchgate.net

Environmental Impact Mitigation Strategies

The increased use of QACs, including compounds like BTBAC, has led to concerns about their environmental fate and impact. nih.govresearchgate.netnih.gov QACs can be persistent in the environment, adsorbing strongly to soil and sediment, which makes them resistant to biodegradation under certain conditions. nih.govorst.edu Their presence in wastewater treatment plant effluents and surface waters raises concerns about ecotoxicity to aquatic organisms and the potential for promoting antimicrobial resistance. researchgate.netresearchgate.net

Mitigation strategies, therefore, focus on responsible use and management to minimize environmental release. researchgate.net This includes optimizing the dosage of these compounds in industrial applications like corrosion inhibition to prevent overuse. centriumenergy.com For waste streams containing QACs, advanced treatment processes are being explored. researchgate.net A primary long-term strategy involves the principles of green chemistry, which advocate for designing chemicals that have a reduced environmental impact or are more readily biodegradable. nih.gov Furthermore, exploring and adopting non-chemical alternatives, where feasible, is another key mitigation approach. nih.gov Regulatory oversight and a deeper understanding of the life cycle of these chemicals are essential to developing comprehensive strategies to protect environmental health. nih.gov

Advanced Analytical Methodologies for Research on Benzyltributylammonium Chloride

Spectrophotometric Techniques for BTBAC-Related Studies

Spectrophotometry serves as a valuable tool for the quantitative analysis of BTBAC, often through the formation of colored ion-pair complexes. Studies on similar quaternary ammonium (B1175870) compounds, such as benzalkonium chloride and benzethonium (B1203444) chloride, demonstrate the utility of this approach. For instance, methods have been developed based on the formation of dye-surfactant aggregates. In one such method, the interaction between a cationic surfactant and an anionic dye, like eosine Y or eosine B, leads to a measurable increase in absorbance at a specific wavelength, allowing for quantification. researchgate.net Another approach involves the formation of ion-pairs with chromotropic acid azo dyes, which can be extracted into an organic solvent like methylene (B1212753) chloride for spectrophotometric measurement. ekb.eg The absorbance maxima of these extracted complexes are then used to determine the concentration of the quaternary ammonium compound. ekb.eg These techniques are noted for their simplicity, speed, and applicability in various sample matrices. researchgate.netnih.gov

While direct spectrophotometric methods for BTBAC are less commonly detailed, the principles applied to other quaternary ammonium salts are transferable. The key is the formation of a stable, colored complex whose absorbance is directly proportional to the concentration of BTBAC. These methods offer a cost-effective and rapid means of analysis, particularly for quality control purposes.

Chromatographic Analysis of BTBAC and Related Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of BTBAC and its potential impurities. These methods provide high resolution and sensitivity, making them ideal for complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis

HPLC is a powerful technique for analyzing residual products and impurities in quaternary ammonium compounds. For instance, HPLC methods have been developed to analyze impurities in benzyl (B1604629) chloride, a raw material used in the synthesis of compounds like BTBAC. nih.gov These methods can separate compounds such as benzaldehyde, benzyl alcohol, and various chlorinated derivatives. nih.gov The separation is typically achieved on a C18 or cyano column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution. oup.comresearchgate.net

In the analysis of triethylbenzylammonium chloride (TEBA), a related compound, HPLC has been successfully employed to separate it from impurities like benzyl chloride, benzaldehyde, and benzyl alcohol. oup.comresearchgate.net The retention of the quaternary ammonium compound can be controlled by adjusting the mobile phase composition, including the type and concentration of the buffer. oup.comresearchgate.net The use of a diode-array detector allows for the identification and quantification of impurities by their characteristic UV spectra. nih.gov These established HPLC methodologies for related quaternary ammonium compounds provide a strong foundation for developing specific methods for the impurity profiling of BTBAC.

The development of HPLC methods for quantifying quaternary ammonium compounds in various matrices, such as environmental samples and foodstuffs, further highlights the versatility of this technique. nih.govrsc.orgoup.com These methods often employ mass spectrometric detection for enhanced selectivity and sensitivity. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in BTBAC Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of BTBAC. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. chemicalbook.comnih.gov The ¹H NMR spectrum of BTBAC shows characteristic signals for the protons of the benzyl group and the butyl chains. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the structural assignment. ugm.ac.id These techniques are invaluable for distinguishing BTBAC from its isomers and for identifying any structural modifications or impurities. NMR has also been utilized in studies of molecular recognition involving metal complexes and other molecules, demonstrating its utility in probing intermolecular interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the interactions of BTBAC with other molecules, particularly in solution. Changes in the UV-Vis spectrum, such as shifts in the absorption maxima or changes in absorbance intensity, can indicate the formation of complexes or aggregates. For example, UV-Vis spectrophotometric titrations are used to study the binding of metal complexes to biomolecules, where changes in the d-d bands or charge transfer bands provide evidence of interaction. researchgate.net

In the context of BTBAC, UV-Vis spectroscopy can be employed to investigate its interaction with dyes, which is the basis for some spectrophotometric quantification methods. researchgate.net The technique is also useful for monitoring reactions involving BTBAC, as the formation or consumption of a chromophoric species can be readily followed.

Electrochemical Impedance Spectroscopy (EIS) in Corrosion Inhibition Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the corrosion inhibition properties of compounds like BTBAC. zerust.com In these studies, a metal electrode is immersed in a corrosive medium, and the impedance of the system is measured over a range of frequencies. jmaterenvironsci.com The presence of an effective corrosion inhibitor, such as a quaternary ammonium compound, will alter the impedance characteristics of the metal-solution interface. aip.orgresearchgate.netaip.org

The data from EIS measurements are often modeled using an equivalent electrical circuit, which includes components such as the solution resistance, charge transfer resistance, and double-layer capacitance. zerust.com An increase in the charge transfer resistance and a decrease in the double-layer capacitance are indicative of the formation of a protective film on the metal surface by the inhibitor molecules. jmaterenvironsci.comaip.orgresearchgate.net Studies on benzyltriethylammonium chloride (a related compound) have shown that its inhibition efficiency increases with concentration, and the adsorption of the inhibitor on the metal surface can be described by the Langmuir adsorption isotherm. aip.orgresearchgate.netaip.org This indicates that the inhibitor forms a monolayer on the metal surface, thereby protecting it from corrosion.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters for Carbon Steel Corrosion Inhibition by Benzyltriethylammonium Chloride (BTC) in 1.0 M HCl

BTC Concentration (mM)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (μF cm⁻²)Inhibition Efficiency (%)
0501000
2807537.5
51205058.3
101404064.3

Note: This data is illustrative and based on findings for the related compound benzyltriethylammonium chloride. aip.orgresearchgate.netaip.org

Electroosmotic Pump (EOP) based Chemical Detection Methodologies

A novel application of BTBAC-related compounds is in the development of chemical sensors based on electroosmotic pumps (EOPs). In this methodology, the surface of a microfluidic EOP is chemically modified to selectively bind to a target analyte. The binding of the analyte to the surface alters the surface charge, which in turn affects the electroosmotic flow rate. rsc.org

In a proof-of-concept study, a derivative of BTBAC, 4-(tributylammonium-methyl)-benzyltributylammonium chloride (TBTA), was used as a template to create molecularly imprinted sites on the EOP surface. rsc.org The selective adsorption of TBTA onto these sites led to a decrease in the pumping performance of the EOP. This change in flow rate could be correlated to the concentration of the analyte, and the relationship was found to fit the Langmuir equation. rsc.org This innovative approach offers a simple and portable method for chemical detection that does not require large or expensive instrumentation. rsc.org

Theoretical and Computational Studies of Benzyltributylammonium Chloride Systems

Density Functional Theory (DFT) Calculations for Molecular Assembly and Interactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. jbnu.ac.kr It offers a balance between accuracy and computational cost, making it suitable for studying systems like Benzyltributylammonium chloride. DFT calculations are instrumental in understanding the fundamental forces that dictate how individual BTBAC molecules interact with each other and with their environment, leading to self-assembly and the formation of larger structures.

Researchers employ DFT to optimize the molecular geometry of BTBAC, predicting bond lengths, bond angles, and torsion angles with high fidelity. researchgate.net Beyond simple geometry, DFT is used to compute a range of electronic properties that govern intermolecular interactions. dntb.gov.ua These calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is visualized through Molecular Electrostatic Potential (MEP) maps, which are crucial for predicting how BTBAC will interact with other molecules, including reactants, solvents, or surfaces. researchgate.net

Furthermore, DFT enables the analysis of noncovalent interactions (NCI), which are critical for molecular assembly. nih.gov Techniques such as Hirshfeld surface analysis can quantify the contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the stability of the crystal packing or aggregated structures. researchgate.net By calculating properties like vibrational frequencies, researchers can not only confirm the stability of the optimized structure but also predict the infrared (IR) and Raman spectra, providing a direct link between theoretical models and experimental measurements. researchgate.net

Table 1: DFT-Calculable Properties for Analyzing Molecular Interactions

Property/Analysis Description Relevance to BTBAC Systems
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Provides the foundational 3D structure of the BTBAC cation and its counter-ion.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Identifies electrophilic and nucleophilic sites, predicting interaction points for catalysis and solvation. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals. The energy gap indicates chemical reactivity and electronic transition properties.
Atomic Charges Distribution of electron charge among the atoms in the molecule. Helps in understanding electrostatic interactions and charge transfer processes. nih.gov
Vibrational Frequencies Calculation of the normal modes of vibration. Predicts IR and Raman spectra for comparison with experimental data and confirms structural stability. researchgate.net

| Noncovalent Interaction (NCI) Analysis | Identifies and visualizes weak interactions like van der Waals forces and hydrogen bonds. | Elucidates the forces driving molecular aggregation and crystal packing. nih.gov |

Computational Modeling of Solute-Solvent Interactions

The behavior of this compound in solution is critical to its function, particularly in its role as a phase-transfer catalyst. Computational modeling, especially through molecular dynamics (MD) simulations, offers profound insights into these solute-solvent interactions. MD simulations model the movement of every atom in a system over time, based on a defined force field, allowing researchers to observe dynamic processes like dissolution, aggregation, and diffusion.

For quaternary ammonium (B1175870) salts similar to BTBAC, MD simulations have been used to study their aggregation processes in water. uo.edu.cu These simulations can determine preferred aggregation numbers and reveal the specific conformations adopted by the molecules within an aggregate. For instance, studies on related benzyl (B1604629) ammonium compounds show a strong interaction between the benzyl group and the alkyl tails, where the benzyl group can fold back to interact with its own tail or with neighboring molecules. uo.edu.cu Such simulations can also model the adsorption of these molecules onto surfaces, a process relevant to corrosion inhibition and materials science. researchgate.net

Beyond classical MD, frameworks like the Conductor-like Screening Model for Real Solvents (COSMO-RS) provide a thermodynamic perspective on solute-solvent interactions. nih.gov COSMO-RS uses the results of DFT calculations to predict the chemical potential of a solute in a solvent, allowing for the quantification of intermolecular interactions in terms of Gibbs free energies of pair formation. nih.gov This method can systematically analyze solute-solute, solute-solvent, and solvent-solvent affinities, providing a detailed understanding of the driving forces behind solubility and miscibility in complex mixtures, such as deep eutectic solvents that can be formed with BTBAC. nih.gov

Prediction of Material Properties for BTBAC-Containing Systems

Computational methods are increasingly used to predict the macroscopic material properties of chemical systems based on their molecular structure. mdpi.com For BTBAC-containing systems, these predictions can accelerate the design of new materials and formulations by screening candidates in silico before undertaking costly and time-consuming laboratory experiments. bayer.com

The process can begin with the calculation of fundamental molecular properties. Software and databases like PubChem provide computed properties such as molecular weight, which serve as a starting point. nih.gov More advanced computational tools use force fields like the Universal Force Field (UFF) or the General Amber Force Field (GAFF) to perform energy minimization, yielding an optimized molecular geometry. mdpi.com The resulting optimized energy is a key parameter that indicates the stability of the compound or a particular polymorph. mdpi.com

DFT calculations can be extended to periodic systems to predict the properties of crystalline BTBAC. nih.gov By modeling the crystal lattice, it is possible to calculate properties like bulk modulus, density, and even the energies of different crystal faces, which influences crystal shape and reactivity.

In recent years, machine learning (ML) has emerged as a powerful tool for property prediction. mdpi.com By training algorithms on large datasets of known materials, ML models can learn the complex relationships between chemical structure and material properties. mdpi.com Approaches like graph neural networks can predict a wide range of properties—mechanical, thermal, and electronic—based solely on the chemical formula or molecular graph as input. mdpi.com For a compound like BTBAC, such models could be used to predict the properties of novel deep eutectic solvents or polymer composites containing the salt.

Table 2: Computationally Predictable Properties for BTBAC Systems

Property Category Specific Property Computational Method
Physical Molecular Weight Sum of atomic weights nih.gov
Density MD Simulations, Periodic DFT
Melting Temperature Machine Learning Models mdpi.com
Thermodynamic Heat of Fusion Machine Learning Models mdpi.com
Optimization Energy Force Field Calculations (e.g., UFF, GAFF) mdpi.com
Gibbs Free Energy of Interaction COSMO-RS nih.gov
Mechanical Bulk Modulus Periodic DFT, Machine Learning Models mdpi.com

| Electronic | Superconducting Critical Temperature | Machine Learning Models mdpi.com |

Simulation of Catalytic Mechanisms at the Molecular Level

This compound is widely used as a phase-transfer catalyst (PTC), facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic). Simulating the catalytic mechanism at the molecular level is crucial for understanding its efficiency and for designing improved catalysts. DFT calculations are the primary tool for this purpose. jbnu.ac.kr

By using DFT, researchers can map out the entire catalytic cycle step-by-step. This involves identifying all relevant intermediates and, most importantly, the transition states that connect them. nih.gov The calculation of the energy barriers (activation energies) for each step allows for the determination of the rate-limiting step of the reaction. nih.gov This detailed mechanistic insight is invaluable for optimizing reaction conditions such as temperature and solvent.

For instance, in a reaction involving BTBAC, DFT could be used to model the ion exchange process where the chloride anion is replaced by the reactant anion from the aqueous phase. It could then model the transport of this new ion pair to the organic phase and the subsequent reaction with the organic substrate. The simulation would elucidate the role of the BTBAC cation in stabilizing the reactant anion and the transition state in the low-polarity organic phase. While direct DFT studies on BTBAC catalysis are specific to each reaction, the principles are well-established from studies on other catalytic systems. For example, DFT has been used to study palladium-catalyzed reactions involving benzyl chloride, revealing the structure of key intermediates and the reductive elimination pathways. anu.edu.au Similarly, studies on chlorination reactions have used DFT to explore different possible reaction pathways and determine their thermodynamic feasibility. rsc.org The combination of DFT with machine learning is also a burgeoning field that promises to accelerate the discovery of novel, highly efficient catalysts. rsc.org

Emerging Research Avenues and Future Perspectives for Benzyltributylammonium Chloride

Exploration of Novel Catalytic Transformations

The primary application of benzyltributylammonium chloride has been as a phase transfer catalyst, where it shuttles reactants across the boundary of immiscible solvents, thereby accelerating reaction rates. chemimpex.com While its efficacy in classical reactions like nucleophilic substitutions and alkylations is well-documented, researchers are now exploring its potential in a wider array of catalytic transformations. These investigations aim to leverage the unique properties of this compound to catalyze reactions that are otherwise difficult to achieve or require harsh conditions.

One promising area is its use in promoting novel C-C and C-N bond-forming reactions, which are fundamental transformations in organic synthesis. The onium salt's ability to activate substrates and stabilize reactive intermediates is being harnessed to develop new synthetic methodologies. Furthermore, its application in polymerization reactions is gaining traction, where it can act as an initiator or a catalyst, influencing the polymer's molecular weight and structure. The exploration of its catalytic activity in oxidation and reduction reactions also presents a significant research frontier, with potential applications in fine chemical synthesis and degradation of pollutants.

Integration into Advanced Functional Materials

The unique physicochemical properties of this compound, such as its thermal stability and ionic conductivity, make it an attractive component for the design of advanced functional materials. Researchers are actively investigating its incorporation into various material matrices to impart specific functionalities.

One notable application is in the development of ion-conductive materials for electrochemical devices like batteries and supercapacitors. By incorporating this compound into polymer electrolytes or ionic liquids, it is possible to enhance ion transport and improve device performance. Its role as a templating agent or structure-directing agent in the synthesis of porous materials, such as zeolites and metal-organic frameworks (MOFs), is another exciting area. The onium salt can guide the formation of specific pore structures, which is crucial for applications in catalysis, separation, and gas storage.

Furthermore, the surfactant properties of this compound are being exploited in the formulation of smart materials that respond to external stimuli. chemimpex.com For instance, its incorporation into hydrogels or emulsions can lead to materials that change their properties, such as viscosity or drug release rate, in response to changes in temperature, pH, or ionic strength.

Table 1: Applications of this compound in Advanced Functional Materials

Application AreaFunction of this compoundPotential Benefits
Electrochemical Devices Ion-conductive component in electrolytesEnhanced ion transport, improved battery and supercapacitor performance
Porous Materials Templating or structure-directing agentControl over pore size and structure for catalysis and separation
Smart Materials Surfactant and stimuli-responsive componentMaterials with tunable properties for drug delivery and sensing

Development of Sustainable and Economically Viable Processes

The principles of green chemistry are increasingly guiding chemical research and development, and this compound is poised to play a significant role in this transition. Its use as a phase transfer catalyst often allows for the replacement of hazardous and volatile organic solvents with greener alternatives like water or supercritical fluids. This not only reduces the environmental impact of chemical processes but can also simplify product purification and reduce waste generation.

Recent advancements have focused on the use of this compound in solvent-free reaction conditions or in the formulation of deep eutectic solvents (DESs), which are considered environmentally benign reaction media. sigmaaldrich.com The development of processes for the synthesis of related compounds, such as benzyltriethylammonium chloride, using single, recyclable solvents like acetone (B3395972), further highlights the move towards more sustainable and economically viable manufacturing. google.com Moreover, research into the synthesis of precursors for similar ammonium (B1175870) salts from renewable, bio-based feedstocks is underway, which could further enhance the sustainability profile of these compounds. bdmaee.net

Expanding Applications in Pharmaceutical and Agrochemical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves complex multi-step processes. This compound has been instrumental as a phase transfer catalyst in the production of fine chemicals and pharmaceuticals, facilitating reactions and improving yields. chemimpex.com Its ability to promote specific chemical transformations with high selectivity is crucial for the synthesis of structurally complex molecules with desired biological activity.

Emerging research is focused on expanding the utility of this compound to new and more challenging synthetic targets in the pharmaceutical and agrochemical industries. This includes its application in the synthesis of chiral molecules, where controlling the stereochemistry is paramount for therapeutic efficacy and safety. Researchers are also exploring its use in flow chemistry systems, which offer advantages in terms of safety, efficiency, and scalability for the production of APIs and agrochemicals. The development of novel drug delivery systems, where the onium salt can act as an emulsifier or stabilizer for formulations, is another promising avenue. chemimpex.com

Further Elucidation of Complex Interfacial Phenomena

The effectiveness of this compound as a phase transfer catalyst and surfactant is intrinsically linked to its behavior at interfaces. chemimpex.com Understanding the complex interfacial phenomena governed by this onium salt is crucial for optimizing its performance in existing applications and for designing new ones.

Advanced analytical techniques are being employed to study the adsorption and aggregation of this compound molecules at liquid-liquid and solid-liquid interfaces. researchgate.net These studies aim to elucidate how factors such as solvent polarity, electrolyte concentration, and the chemical nature of the interface affect the onium salt's interfacial activity. The interaction of this compound with other molecules at the interface, such as reactants, products, and other surfactants, is also a key area of investigation. A deeper understanding of these interfacial processes will enable the rational design of more efficient catalytic systems and the formulation of more stable emulsions and suspensions. uobaghdad.edu.iqsips.org.in

Table 2: Investigated Interfacial Properties of this compound and Related Compounds

PropertyDescriptionSignificance
Interfacial Tension The force per unit length existing at the interface between two immiscible liquid phases. uobaghdad.edu.iqA lower interfacial tension, often facilitated by surfactants like this compound, promotes the formation and stability of emulsions. uomustansiriyah.edu.iq
Adsorption The accumulation of molecules at an interface. uomustansiriyah.edu.iqThe adsorption of this compound at the interface is the primary mechanism for its action as a phase transfer catalyst. researchgate.net
Micellar Solubilization The process by which water-insoluble substances are brought into aqueous solution by the formation of micelles. sips.org.inThis property is crucial for applications in cleaning, drug delivery, and enhancing reaction rates in multiphase systems.
Surface Free Energy The excess energy at the surface of a liquid compared to the bulk. uobaghdad.edu.iqUnderstanding this property helps in predicting the wetting and spreading behavior of liquids, which is important in coating and formulation science.

Q & A

Basic Research Questions

Q. How does benzyltributylammonium chloride function as a phase-transfer catalyst (PTC) in biphasic reaction systems, and what experimental parameters are critical for optimizing its performance?

  • Methodology : this compound facilitates ion transfer between immiscible phases (e.g., aqueous-organic systems) by forming lipophilic ion pairs. Key parameters include:

  • Concentration : Optimal molar ratios of PTC to reactants (e.g., 0.5–5 mol%) to balance catalytic efficiency and cost .
  • Solvent selection : Use of polar aprotic solvents (e.g., dichloromethane) to enhance phase compatibility .
  • Stirring rate : Vigorous agitation (≥500 rpm) to maximize interfacial surface area in batch reactors .
    • Example : In the synthesis of 5-(chloromethyl)furfural from carbohydrates, biphasic systems (water/chloroform) with 3 mol% catalyst achieved 82% yield at 100°C .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodology :

  • Melting point analysis : Compare observed mp (156–163°C) to literature values (155–163°C) using differential scanning calorimetry (DSC) .
  • NMR spectroscopy : Validate molecular structure via 1^1H and 13^13C NMR peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, quaternary N+^+ signals) .
  • Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 73.2%, H: 10.9%, Cl: 11.4%) .

Q. How do physicochemical properties (e.g., melting point, solubility) influence its application in aqueous-organic systems?

  • Key properties :

PropertyValue/RangeRelevance
Melting point155–163°CDetermines thermal stability in reactions <120°C .
Solubility in waterLow (0.1–1 g/L)Prefers organic phases (e.g., chloroform, toluene) in biphasic systems .
HydrophobicityHigh (log P ~4.2)Enhances compatibility with nonpolar substrates .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported conductivity data for this compound in deep eutectic solvents (DES)?

  • Background : Conflicting conductivity values arise from variations in DES composition (e.g., HBD type, molar ratios) and measurement protocols .
  • Methodology :

  • Standardized DES preparation : Use fixed molar ratios (e.g., 1:2 HBA:HBD) and degas solvents to remove moisture .
  • Temperature control : Conduct measurements isothermally (283.15–343.15 K) with calibrated equipment .
  • Comparative studies : Validate results against DES with known HBAs (e.g., choline chloride) to identify anomalies .

Q. How do interactions between this compound and anionic dyes (e.g., indigo carmine) vary across spectroscopic and conductometric methods?

  • Methodology :

  • Conductometric titration : Measures critical micelle concentration (CMC) via inflection points in conductivity curves (e.g., CMC ≈ 0.8 mM for indigo carmine) .
  • UV-Vis spectroscopy : Quantifies dye-surfactant complexes via absorbance shifts (e.g., λmax shifts from 610 nm to 630 nm) .
  • Contradictions : Conductivity may underestimate binding affinity due to counterion interference, whereas spectroscopy overestimates it via aggregation artifacts .

Q. What experimental design principles govern the formulation of this compound-based DES for CO2 capture?

  • Design framework :

  • HBD selection : Ethylene glycol derivatives (e.g., triethylene glycol) lower viscosity and enhance CO2 solubility .
  • Thermal stability : DES decomposition >150°C limits applicability in high-temperature capture systems .
  • Density-viscosity trade-off : Optimize DES density (1.1–1.3 g/cm³) to balance CO2 absorption capacity and pumping costs .

Data Contradiction Analysis

Q. Why do melting points of this compound vary across literature (155–163°C vs. 156–158°C)?

  • Root causes :

  • Purity : Commercial samples (≥98%) may retain residual solvents (e.g., ethanol) that depress mp .
  • Polymorphism : Crystallization conditions (e.g., cooling rate) affect crystal lattice stability .
    • Resolution : Use DSC with high-purity standards (e.g., Sigma-Aldrich) and report crystallization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.